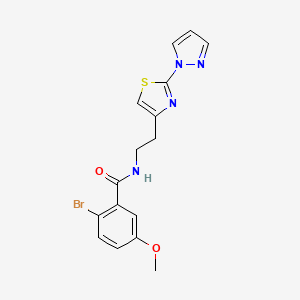
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a benzamide moiety
作用机制
Thiazole Ring
The thiazole ring is a five-membered heterocyclic compound containing one sulfur atom and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs . They are known to interact with various biochemical pathways and enzymes, potentially activating or inhibiting them .
Pyrazole Ring
The pyrazole ring is a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction involving a thioamide and an α-haloketone.
Coupling Reactions: The pyrazole and thiazole rings are then coupled using a linker, such as an ethyl group.
Benzamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
科学研究应用
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chloro-5-methoxybenzamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrazole and thiazole rings enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
2-bromo-5-methoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c1-23-12-3-4-14(17)13(9-12)15(22)18-7-5-11-10-24-16(20-11)21-8-2-6-19-21/h2-4,6,8-10H,5,7H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQKPELHYVCBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
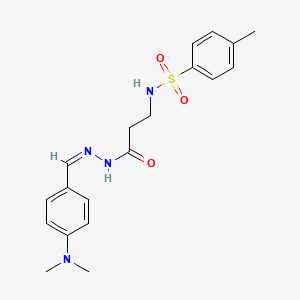
![8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2972436.png)
![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2972437.png)
![methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride](/img/structure/B2972439.png)
![4-[3-(4-Prop-2-enoylpiperazin-1-yl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-2-one](/img/structure/B2972441.png)
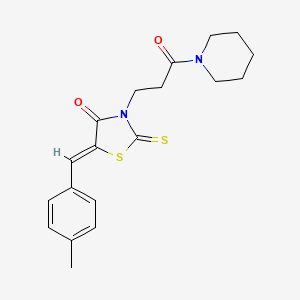
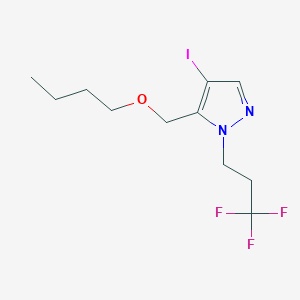
![4-(azepane-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2972445.png)
![4-[(2-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2972447.png)
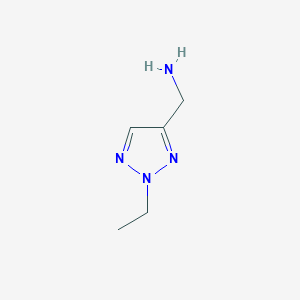
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2972450.png)
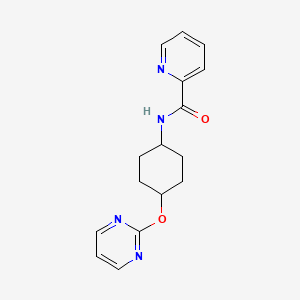
![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2972453.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B2972454.png)
